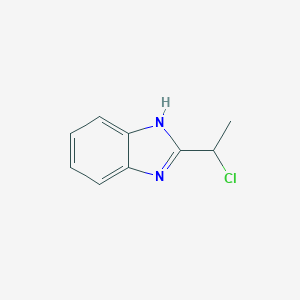
4-Yodobutílico benzoato
Descripción general
Descripción
4-Iodobutyl benzoate is an organic compound with the molecular formula C11H13IO2. It is structurally related to bicyclic heterocycles such as indole and indoline. This compound is a metabolite of certain drugs and is used in the treatment of inflammatory bowel disease, degenerative diseases, and other bowel-related conditions .
Aplicaciones Científicas De Investigación
4-Iodobutyl benzoate has several applications in scientific research :
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on proteolytic enzymes and bacterial cell integrity.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory bowel disease and degenerative diseases.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
Target of Action
The primary target of 4-Iodobutyl benzoate is proteolytic enzymes . These enzymes play a crucial role in various biological processes, including digestion, immune response, and cell cycle progression .
Mode of Action
4-Iodobutyl benzoate interacts with its targets by binding to the active sites of proteolytic enzymes . This binding inhibits the enzymes, preventing them from catalyzing the breakdown of proteins .
Biochemical Pathways
The inhibition of proteolytic enzymes by 4-Iodobutyl benzoate affects several biochemical pathways. Notably, it disrupts the structural integrity of bacterial cells in culture by binding to calcium carbonate . This action can lead to the loss of activity of enzyme inhibitors produced by bacteria .
Result of Action
The binding of 4-Iodobutyl benzoate to proteolytic enzymes and calcium carbonate in bacterial cells leads to a loss of structural integrity in these cells . This disruption allows other drugs, such as alkylthio group antibiotics, to work more effectively against these bacteria .
Análisis Bioquímico
Biochemical Properties
4-Iodobutyl benzoate works by inhibiting proteolytic enzymes through binding to their active sites . It also binds to the enzyme inhibitors that are produced by bacteria, causing them to lose their activity . This allows other drugs that would otherwise be ineffective against these bacteria because they do not reach their targets, such as alkylthio group antibiotics, to work more effectively .
Cellular Effects
4-Iodobutyl benzoate has been shown to inhibit the structural integrity of bacterial cells in culture by binding to calcium carbonate . This interaction affects the function of the bacterial cells, leading to their loss of activity .
Molecular Mechanism
The molecular mechanism of action of 4-Iodobutyl benzoate involves its binding to the active sites of proteolytic enzymes, inhibiting their activity . It also binds to enzyme inhibitors produced by bacteria, causing these inhibitors to lose their activity . This allows other drugs to work more effectively against these bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodobutyl benzoate typically involves a multi-step reaction. One common method includes the following steps :
Iodination: The reaction of butanol with iodine in dichloromethane at 20°C for 0.5 hours.
Esterification: The iodinated product is then reacted with benzoic acid in the presence of a catalyst such as samarium triiodide in dichloromethane at 20°C for 1.2 hours.
Industrial Production Methods
Industrial production methods for 4-Iodobutyl benzoate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same iodination and esterification steps, with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Iodobutyl benzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used under acidic conditions.
Major Products
Substitution: Products include various substituted benzoates depending on the substituent introduced.
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Iodobutyl acetate
- 4-Iodobutyl propionate
- 4-Iodobutyl butyrate
Uniqueness
4-Iodobutyl benzoate is unique due to its specific structure and the presence of the iodine atom, which imparts distinct chemical properties. Compared to similar compounds, it has a higher molecular weight and different reactivity patterns, making it suitable for specific applications in medicinal chemistry and organic synthesis.
Propiedades
IUPAC Name |
4-iodobutyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPUIKNICYCXJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40300915 | |
| Record name | 4-iodobutyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19097-44-0 | |
| Record name | NSC139995 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-iodobutyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Iodobutyl benzoate in the synthesis of fusicoccin H aglycone?
A: 4-Iodobutyl benzoate plays a crucial role in constructing the A/B ring fragment of fusicoccin H aglycone. The research paper describes its use in a regiospecific alkylation reaction with a symmetrical cyclo-octanedione (compound 4) []. This alkylation introduces a key side chain to the cyclo-octanedione, which is then further modified through a series of transformations to yield the desired A/B fragment (compound 16) [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]propanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B100269.png)












![8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole](/img/structure/B100290.png)
